molecular formula C21H25FN6O2 B2479970 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878431-36-8

7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2479970
CAS No.: 878431-36-8
M. Wt: 412.469
InChI Key: IWLNYSRLKFHGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine derivative designed for research into metabolic syndromes, with a primary focus on type 2 diabetes. This compound is structurally characterized by a 2-fluorobenzyl group at the N-7 position and a 4-(2-methylallyl)piperazine moiety at the C-8 position of the purine-dione core. This structure aligns with a known class of xanthine compounds developed as potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitors . The postulated mechanism of action for this compound is the inhibition of the DPP-IV enzyme, which is a primary regulator of incretin hormones such as GLP-1 (Glucagon-like peptide-1). By blocking DLP-IV, this class of compound enhances active GLP-1 levels, thereby stimulating glucose-dependent insulin secretion from pancreatic beta-cells . This makes it a valuable pharmacological tool for investigating glucose homeostasis and potential therapeutic pathways for diabetes management. Beyond its core application, the structural features of this molecule, particularly the piperazine substitution, are subjects of interest in medicinal chemistry for optimizing drug-receptor interactions and pharmacokinetic properties. Researchers can utilize this compound for in vitro enzymatic assays, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLNYSRLKFHGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with significant potential in pharmacological applications. It is primarily recognized for its role as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is crucial in regulating the cell cycle. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy against various cancer cell lines.

  • Molecular Formula : C21H25FN6O2
  • Molecular Weight : 412.469 g/mol
  • IUPAC Name : 7-[(4-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione

The primary mechanism through which 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exerts its biological effects is through the inhibition of CDK2. CDK2 is a key regulator of the cell cycle, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2 activity, this compound can effectively halt cell division in cancerous cells.

Key Points:

  • Inhibition of CDK2 : Disruption of normal cell cycle progression.
  • Impact on Cancer Cells : Leads to cytotoxic effects particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound demonstrates:

  • High Bioavailability : Effective concentration levels achieved in target tissues.
  • Metabolism : Primarily via hepatic pathways, with potential for interactions with other drugs metabolized by similar enzymes.

Biological Activity Data

The following table summarizes the biological activity findings related to 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-75.0CDK2 Inhibition
HCT-1164.5CDK2 Inhibition
A54910.0Induction of Apoptosis
HeLa6.0Cell Cycle Arrest

Study 1: Efficacy Against MCF-7 Cells

In vitro studies have demonstrated that treatment with 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione resulted in significant apoptosis in MCF-7 cells. The study indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-xL.

Study 2: Impact on HCT-116 Cells

Another study focused on HCT-116 cells revealed that this compound not only inhibited cell proliferation but also caused a G1 phase arrest. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Compound A : 1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione ()
  • Key Differences : The piperazine bears a propargyl group instead of 2-methylallyl.
  • Synthesis : Prepared via alkylation of 8-PC with propargyl tosylate (65% yield) .
  • Physicochemical Properties :
    • Melting Point: 165–167°C
    • LogP (Calc.): ~2.1 (vs. ~2.5 for the target compound due to 2-methylallyl’s higher lipophilicity).
Compound B : 7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione ()
  • Key Differences : 2-Chlorobenzyl substituent and phenyl-piperazine.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may reduce metabolic stability but enhance hydrophobic interactions. The phenyl group on piperazine increases aromaticity, favoring π-π stacking .
Compound C : 7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione ()
  • Key Differences : 4-Fluorobenzyl (vs. 2-fluorobenzyl) and hydroxyethyl-piperazine.
  • Impact : The 4-fluorine position may alter binding orientation in chiral environments. The hydroxyethyl group introduces polarity, reducing logP (~1.8) compared to the target compound .

Substituent Variations on the Benzyl Group

Compound D : 7-Benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione ()
  • Key Differences : Unsubstituted benzyl at the 7-position and 4-fluorobenzyl on piperazine.
  • Impact: The absence of fluorine on the benzyl group may decrease metabolic resistance.

Comparative Data Table

Compound Piperazine Substituent Benzyl Substituent Melting Point (°C) LogP (Calc.) Key Synthesis Step
Target Compound 4-(2-Methylallyl) 2-Fluorobenzyl N/A ~2.5 Alkylation with 2-methylallyl-X
Compound A 4-Propargyl N/A 165–167 ~2.1 Propargyl tosylate, K₂CO₃/DMF
Compound B 4-Phenyl 2-Chlorobenzyl N/A ~3.0 2-Chlorobenzyl bromide alkylation
Compound C 4-(2-Hydroxyethyl) 4-Fluorobenzyl N/A ~1.8 Hydroxyethyl tosylate alkylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.